molecular formula C17H24N2O4 B2419916 1-Boc-3-Cbz-Aminopyrrolidine CAS No. 325775-36-8

1-Boc-3-Cbz-Aminopyrrolidine

Cat. No.: B2419916
CAS No.: 325775-36-8
M. Wt: 320.389
InChI Key: WLSYDQGCKDPQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Boc-3-Cbz-Aminopyrrolidine involves multiple steps, typically starting with the protection of the amino group of pyrrolidine. The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl dicarbonate in the presence of a base such as triethylamine. The carbobenzyloxy (Cbz) group is then added using benzyl chloroformate. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis routes are well-established and can be scaled up for larger quantities.

Chemical Reactions Analysis

1-Boc-3-Cbz-Aminopyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, palladium on carbon, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-3-Cbz-Aminopyrrolidine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1-Boc-3-Cbz-Aminopyrrolidine is primarily related to its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule. The Boc group can be removed under acidic conditions, while the Cbz group can be removed via hydrogenation .

Comparison with Similar Compounds

1-Boc-3-Cbz-Aminopyrrolidine is unique due to the presence of both Boc and Cbz protecting groups. Similar compounds include:

These compounds are used based on the specific requirements of the synthetic route and the desired protection strategy.

Properties

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSYDQGCKDPQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2.05 g 3-amino-1-N-Boc-pyrrolidine, 1.85 g NaHCO3 and 3.17 g N-(Benzyloxycarbonyloxy)succinimide in 10 ml dioxane/water 1:1 was stirred for 12 h at RT. The reaction mixture was diluted with ethyl acetate, the phases separated and the organic phase washed with saturated NaHCO3 and brine. The crude product obtained after evaporation of the solvent was used in the next reaction step without further purification.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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